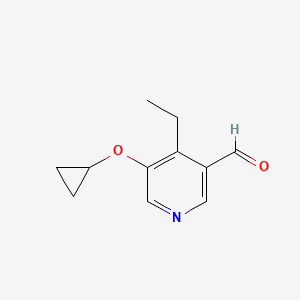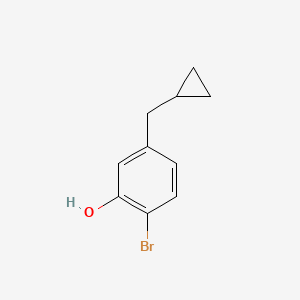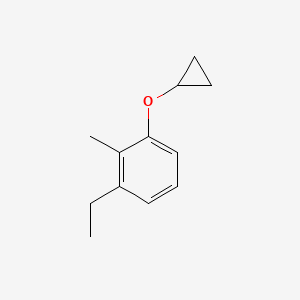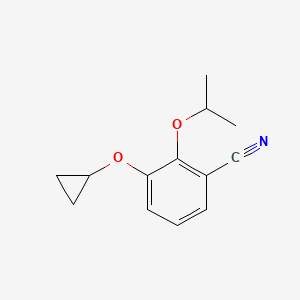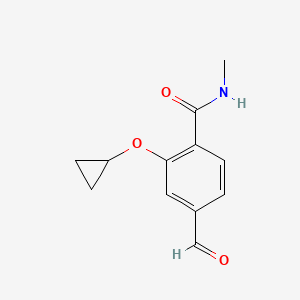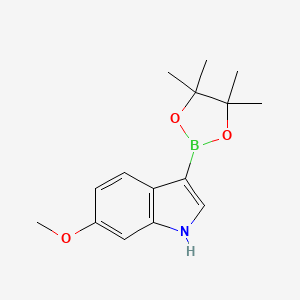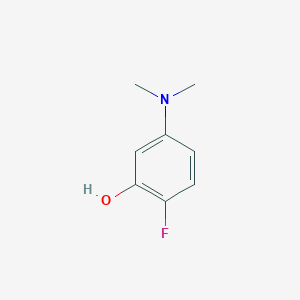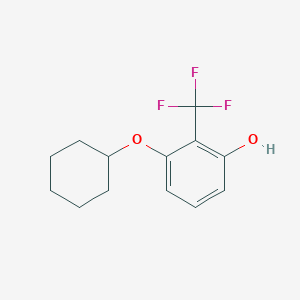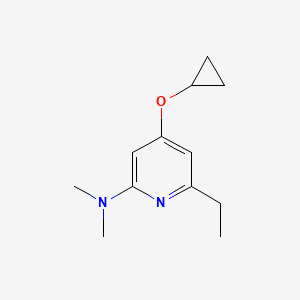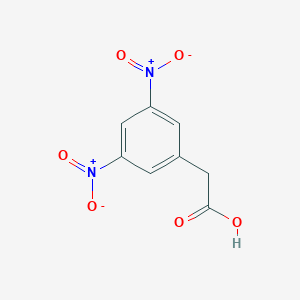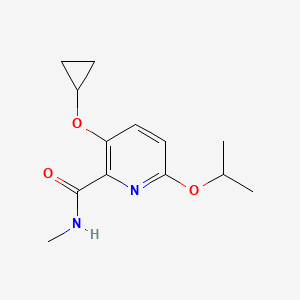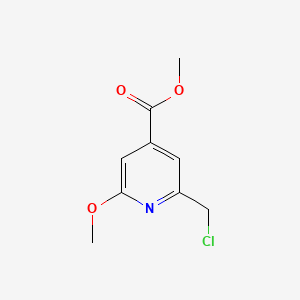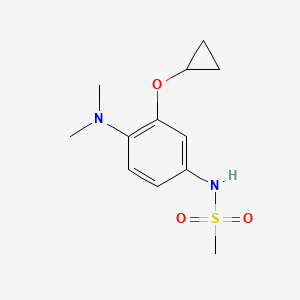
N-(3-Cyclopropoxy-4-(dimethylamino)phenyl)methanesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-Cyclopropoxy-4-(dimethylamino)phenyl)methanesulfonamide is an organic compound with the molecular formula C12H18N2O3S and a molecular weight of 270.351 g/mol . This compound features a cyclopropoxy group, a dimethylamino group, and a methanesulfonamide group attached to a phenyl ring, making it a unique and versatile molecule in various chemical applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Cyclopropoxy-4-(dimethylamino)phenyl)methanesulfonamide typically involves the reaction of 3-cyclopropoxy-4-(dimethylamino)aniline with methanesulfonyl chloride under basic conditions. The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the desired purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
N-(3-Cyclopropoxy-4-(dimethylamino)phenyl)methanesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted sulfonamide derivatives.
Applications De Recherche Scientifique
N-(3-Cyclopropoxy-4-(dimethylamino)phenyl)methanesulfonamide has various applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs or as a pharmacological tool in biochemical studies.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of N-(3-Cyclopropoxy-4-(dimethylamino)phenyl)methanesulfonamide involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby affecting the growth and survival of microorganisms .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(4-Cyclopropoxy-3-(dimethylamino)phenyl)methanesulfonamide: A structural isomer with similar properties.
N-[4-(Dimethylamino)benzyl]methanesulfonamide: A related compound with a different substitution pattern on the phenyl ring.
Uniqueness
N-(3-Cyclopropoxy-4-(dimethylamino)phenyl)methanesulfonamide is unique due to the presence of the cyclopropoxy group, which imparts distinct chemical and physical properties. This structural feature can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable molecule for various applications .
Propriétés
Formule moléculaire |
C12H18N2O3S |
|---|---|
Poids moléculaire |
270.35 g/mol |
Nom IUPAC |
N-[3-cyclopropyloxy-4-(dimethylamino)phenyl]methanesulfonamide |
InChI |
InChI=1S/C12H18N2O3S/c1-14(2)11-7-4-9(13-18(3,15)16)8-12(11)17-10-5-6-10/h4,7-8,10,13H,5-6H2,1-3H3 |
Clé InChI |
IQCSJICLEBJFMY-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C1=C(C=C(C=C1)NS(=O)(=O)C)OC2CC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


